Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside
Overview
Description
Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside is a specialized chemical compound extensively used in biochemical research. This compound is known for its complex structure and significant role in various scientific applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside is a specialized entity that finds extensive applications in the biomedical realm . .
Mode of Action
It is known to play a pivotal role in the expedition towards combating ailments like cancer, inflammation, and microbial infections .
Biochemical Pathways
This compound is known to affect intricate enzymatic cascades . It endorses comprehensive investigations of drug synergies and enables therapeutic breakthroughs, particularly pertaining to cancer, diabetes, and viral ailments .
Result of Action
It is known to be of utmost importance in crafting efficacious medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting with the appropriate starting materials such as glucose derivatives and phthalimide. The process includes acetylation, deoxygenation, and thiolation reactions under controlled conditions to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and specialized equipment to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and metabolic pathways. It is also used in the development of diagnostic assays and therapeutic agents.
Medicine: . Its unique structure allows it to interact with biological targets, making it a valuable candidate for drug development.
Industry: In the industrial sector, it is used in the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Similar structure but without the thio group.
Methyl 2-deoxy-2-phthalimido-beta-D-glucopyranoside: Lacks the acetyl groups and thio group.
Methyl 3,4,6-tri-O-acetyl-beta-D-glucopyranoside: Does not have the phthalimido or thio group.
Uniqueness: The presence of the thio group in Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside distinguishes it from its similar compounds, providing unique chemical and biological properties that are valuable in various applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its complex structure and diverse reactivity make it a valuable tool in advancing our understanding of chemical and biological processes.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methylsulfanyloxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9S/c1-10(23)28-9-15-17(29-11(2)24)18(30-12(3)25)16(21(31-15)32-4)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHCRERIIKDXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553885 | |
Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79528-48-6 | |
Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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